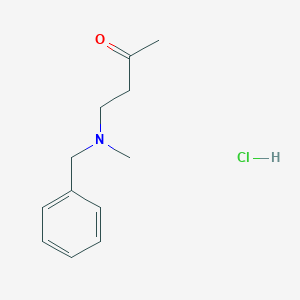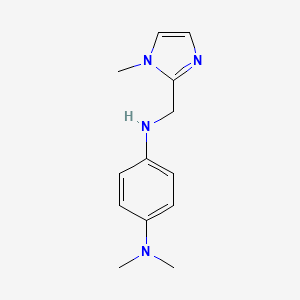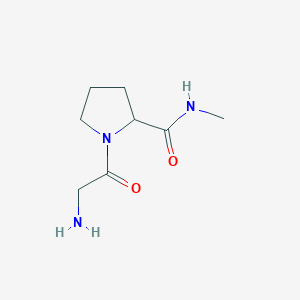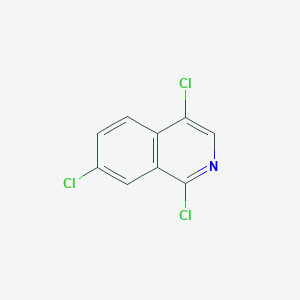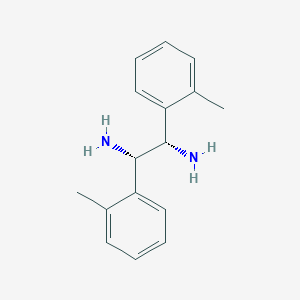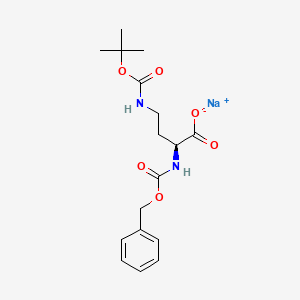
Sodium (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is a compound that features protective groups commonly used in organic synthesis. The benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are used to protect amino groups during chemical reactions, preventing unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate typically involves the protection of amino acids. The process begins with the amino acid, which undergoes protection of the amino groups using benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions usually involve an organic solvent like dichloromethane and are carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Cbz and Boc groups using specific reagents.
Substitution Reactions: The protected amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection of Cbz Group: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Deprotection of Boc Group: Treatment with strong acids like trifluoroacetic acid (TFA).
Major Products Formed
Deprotection: The major products are the free amino acid and the corresponding by-products (benzyl alcohol and tert-butanol).
Applications De Recherche Scientifique
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is widely used in scientific research, particularly in:
Peptide Synthesis: Protecting groups are essential in the stepwise synthesis of peptides.
Medicinal Chemistry: Used in the synthesis of drug candidates where selective protection and deprotection of functional groups are required.
Biochemistry: Studying enzyme mechanisms and protein interactions by modifying amino acids.
Mécanisme D'action
The compound exerts its effects primarily through the protection of amino groups. The Cbz and Boc groups prevent the amino groups from participating in unwanted reactions, allowing for selective transformations. The deprotection mechanisms involve:
Cbz Group: Hydrogenation leads to the cleavage of the benzyloxycarbonyl group, releasing the free amine.
Boc Group: Acidic conditions protonate the carbonyl oxygen, facilitating the cleavage of the tert-butoxycarbonyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((methoxycarbonyl)amino)butanoate: Similar structure but with a methoxycarbonyl protecting group instead of Boc.
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((ethoxycarbonyl)amino)butanoate: Uses an ethoxycarbonyl group for protection.
Uniqueness
(S)-Sodium 2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate is unique due to the combination of Cbz and Boc groups, offering dual protection and versatility in synthetic applications. The Boc group provides stability under basic conditions, while the Cbz group is stable under acidic conditions, allowing for selective deprotection strategies.
Propriétés
Formule moléculaire |
C17H23N2NaO6 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
sodium;(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C17H24N2O6.Na/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12;/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);/q;+1/p-1/t13-;/m0./s1 |
Clé InChI |
GPWCLTYKUCDBST-ZOWNYOTGSA-M |
SMILES isomérique |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)[O-])NC(=O)OCC1=CC=CC=C1.[Na+] |
SMILES canonique |
CC(C)(C)OC(=O)NCCC(C(=O)[O-])NC(=O)OCC1=CC=CC=C1.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



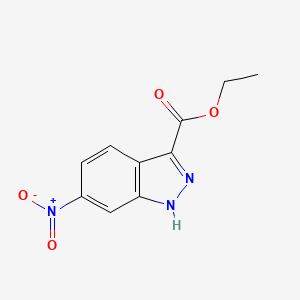
![[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13655228.png)
![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13655243.png)
![8-Iodoimidazo[1,5-a]pyridine](/img/structure/B13655247.png)
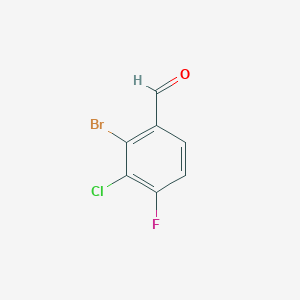

![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)

